![molecular formula C17H15FN2O B5859726 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5859726.png)
2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated benzamides, including 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide, often involves the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides and fluorinated ynamides, demonstrating the unique reactivity endowed by the fluorine atoms at specific positions on the benzamide backbone. This method allows for the generation of a variety of fluorinated heterocycles in good yields, highlighting the versatility of fluorine in synthetic organic chemistry (Meiresonne et al., 2015).
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms, which significantly influence the electronic distribution and overall conformation of these molecules. X-ray crystallography and NMR analyses are commonly used to determine the solid-state and solution-phase structures, respectively, providing insights into their conformational dynamics and intermolecular interactions (Suchetan et al., 2016).
Chemical Reactions and Properties
Fluorinated benzamides participate in a range of chemical reactions that exploit the reactivity of the fluorine atom, such as nucleophilic aromatic substitution and coupling reactions. These reactions are pivotal for the further functionalization of the benzamide core and the introduction of various substituents, which can significantly alter the chemical properties and potential applications of these compounds (Wu et al., 2017).
Physical Properties Analysis
The physical properties of fluorinated benzamides, such as solubility, melting point, and optical rotation, can vary widely depending on the nature and position of the fluorine substituents and other functional groups present in the molecule. These properties are crucial for determining the compound's suitability for various applications, from material science to pharmaceuticals (Deguchi et al., 1993).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, acidity, and basicity, are significantly influenced by the fluorine atom. Fluorine's high electronegativity and small size allow it to affect the electron density of adjacent atoms and bonds, leading to unique reactivity patterns that are exploited in synthetic chemistry and studied for potential biological activities (Qian et al., 2010).
Direcciones Futuras
The future directions for the study of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide could involve further exploration of its potential therapeutic applications, given its similarity to Brequinar, a compound used in SARS-CoV-2 treatment trials . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its physical and chemical properties.
Mecanismo De Acción
Target of Action
The primary target of 2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide is believed to be dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA. Inhibitors of DHODH have been found to have immunosuppressant, antiproliferative, and antimalarial activities .
Mode of Action
The compound interacts with its target, DHODH, by inhibiting its activity. This inhibition disrupts the synthesis of pyrimidines, thereby affecting the replication of DNA and RNA in cells
Biochemical Pathways
The inhibition of DHODH affects the de novo synthesis pathway of pyrimidines. This disruption can lead to a decrease in the production of DNA and RNA, affecting cell proliferation and immune response . The downstream effects of this disruption can vary depending on the type of cell and the overall state of the organism.
Result of Action
The molecular and cellular effects of the compound’s action would likely include a decrease in cell proliferation due to the reduced availability of pyrimidines for DNA and RNA synthesis . This could potentially lead to antiproliferative effects, which could be beneficial in the treatment of conditions characterized by excessive cell proliferation, such as cancer.
Propiedades
IUPAC Name |
2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c18-15-7-3-1-6-14(15)17(21)19-10-9-12-11-20-16-8-4-2-5-13(12)16/h1-8,11,20H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMNQLUGKXPQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

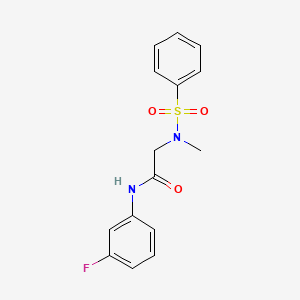
![N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5859663.png)
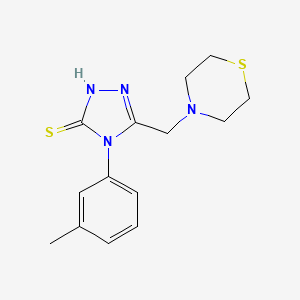
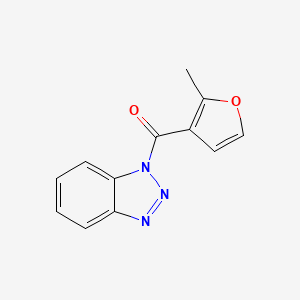
![5-[(cyclohexylamino)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859716.png)
![N-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5859722.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]azepane](/img/structure/B5859734.png)
![N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)
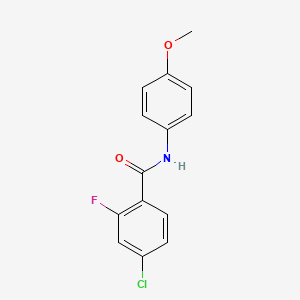
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5859749.png)
![4-{[N-(phenylsulfonyl)-beta-alanyl]amino}benzamide](/img/structure/B5859755.png)
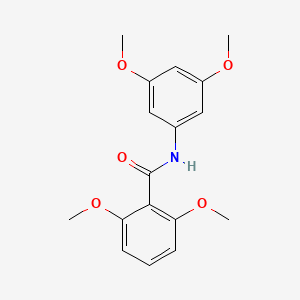
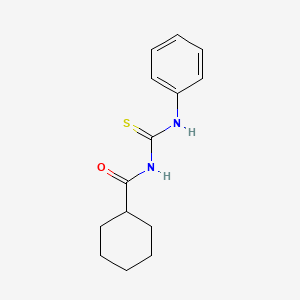
![6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5859765.png)